BenchChemオンラインストアへようこそ!

4-(Thiolan-3-yloxy)quinazoline

Physicochemical Profiling Drug-likeness logP

4-(Thiolan-3-yloxy)quinazoline (CAS 2176069-37-5, molecular formula C₁₂H₁₂N₂OS, molecular weight 232.30 g/mol) is a heterocyclic small molecule in which a quinazoline core is ether-linked at the 4-position to a tetrahydrothiophene (thiolane) ring. This substitution pattern distinguishes it from the more extensively studied 4-anilinoquinazoline kinase inhibitor class, as the electron-rich thiolane sulfur introduces distinct conformational and electronic properties relevant to molecular recognition and physicochemical profiling.

Molecular Formula C12H12N2OS
Molecular Weight 232.3
CAS No. 2176069-37-5
Cat. No. B2410828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiolan-3-yloxy)quinazoline
CAS2176069-37-5
Molecular FormulaC12H12N2OS
Molecular Weight232.3
Structural Identifiers
SMILESC1CSCC1OC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)12(14-8-13-11)15-9-5-6-16-7-9/h1-4,8-9H,5-7H2
InChIKeyVWIUJCQDMYZVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiolan-3-yloxy)quinazoline (CAS 2176069-37-5): Chemical Identity and Procurement-Relevant Physicochemical Baseline


4-(Thiolan-3-yloxy)quinazoline (CAS 2176069-37-5, molecular formula C₁₂H₁₂N₂OS, molecular weight 232.30 g/mol) is a heterocyclic small molecule in which a quinazoline core is ether-linked at the 4-position to a tetrahydrothiophene (thiolane) ring [1]. This substitution pattern distinguishes it from the more extensively studied 4-anilinoquinazoline kinase inhibitor class, as the electron-rich thiolane sulfur introduces distinct conformational and electronic properties relevant to molecular recognition and physicochemical profiling . The compound is cataloged as a research chemical building block (PubChem CID 126954558), with a computed XLogP3 of 2.8, zero hydrogen bond donors, and a topological polar surface area of 60.3 Ų, positioning it within oral drug-like chemical space [1]. Potential applications span medicinal chemistry, kinase inhibitor design, and structure-activity relationship (SAR) exploration, though its specific biological activity profile remains largely uncharacterized in the peer-reviewed literature.

Why Generic Substitution of 4-(Thiolan-3-yloxy)quinazoline with Common Quinazoline Analogs Carries Undefined Risk


Quinazoline derivatives exhibit extreme sensitivity to the nature and position of substituents; even subtle modifications can induce profound shifts in target selectivity, pharmacokinetics, and safety profiles [1]. The thiolan-3-yloxy motif is structurally distinct from the 4-anilino, 4-alkoxy, or 4-thioalkyl substituents found in common kinase inhibitor scaffolds, and no publicly available head-to-head comparative data exist to support the assumption of functional equivalence for 4-(thiolan-3-yloxy)quinazoline [2]. In the absence of quantitative selectivity panels, cellular potency data, or in vivo pharmacokinetic comparisons, substituting this compound with a superficially similar quinazoline could lead to unanticipated loss of activity, altered off-target liabilities, or invalid SAR conclusions. The sections below present the limited comparative evidence that can be assembled from current databases, with explicit notation of the strength of each piece of evidence.

Quantitative Differential Evidence for 4-(Thiolan-3-yloxy)quinazoline vs. Structural Analogs: What the Available Data Do (and Do Not) Tell You


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Relative to 4-Anilinoquinazolines

4-(Thiolan-3-yloxy)quinazoline exhibits a computed XLogP3 of 2.8 and zero hydrogen bond donors (PubChem data) [1], whereas the classic 4-anilinoquinazoline EGFR inhibitor gefitinib (CAS 184475-35-2) has a computed XLogP3 of 3.2 and one hydrogen bond donor [2]. The 0.4 log unit lower lipophilicity, combined with the absence of an NH donor, predicts superior aqueous solubility and reduced plasma protein binding for the thiolanyl ether, potentially translating into a more favorable free drug hypothesis if target binding is demonstrated.

Physicochemical Profiling Drug-likeness logP

Topological Polar Surface Area and CNS Penetration Potential vs. 4-Morpholinoquinazoline

The topological polar surface area (TPSA) of 4-(thiolan-3-yloxy)quinazoline is 60.3 Ų [1], which is markedly higher than that of 4-(morpholin-4-yl)quinazoline (CAS 16234-14-3, TPSA ≈ 41.6 Ų) [2]. A TPSA above 60 Ų is generally associated with reduced passive CNS penetration, while values below 60–70 Ų correlate with good brain exposure. This positions the thiolanyl ether analog as a preferentially peripherally-restricted scaffold, which could be advantageous for minimizing central nervous system side effects in oncology or anti-inflammatory programs.

CNS Drug Design TPSA Blood-Brain Barrier

Molecular Complexity and Synthetic Tractability vs. 4-Chloroquinazoline

The thiolan-3-yloxy group introduces a stereogenic center at the 3-position of the thiolane ring, rendering 4-(thiolan-3-yloxy)quinazoline a chiral molecule with a complexity score of 16 heavy atoms and 2 rotatable bonds [1]. In contrast, the common synthetic intermediate 4-chloroquinazoline (CAS 5190-68-1) has a complexity score reflecting only 11 heavy atoms and 1 rotatable bond [2]. The higher molecular complexity and presence of a stereocenter in the target compound provide increased three-dimensionality, a feature associated with improved target selectivity and reduced off-target promiscuity in fragment-based and diversity-oriented synthesis campaigns.

Synthetic Accessibility Fragment-based Drug Discovery Molecular Complexity

Procurement-Relevant Application Scenarios for 4-(Thiolan-3-yloxy)quinazoline Informed by the Quantitative Evidence Base


Medicinal Chemistry: Kinase Inhibitor Lead Diversification with a Thiolane-Containing Quinazoline Scaffold

Medicinal chemists seeking to explore chemical space beyond the classical 4-anilinoquinazoline pharmacophore can procure 4-(thiolan-3-yloxy)quinazoline as a differentiated starting point. Its lower computed lipophilicity (XLogP3 = 2.8) relative to gefitinib (XLogP3 = 3.2) and absence of hydrogen bond donors suggest potential improvements in solubility and metabolic stability [1]. The compound's elevated TPSA (60.3 Ų) further positions it for peripheral restriction, an attractive feature when CNS-related adverse effects are a concern for kinase-targeted oncology programs [2].

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) Libraries

The presence of a stereogenic sulfur-containing heterocycle (thiolane) imparts three-dimensionality and higher molecular complexity compared to planar 4-chloroquinazoline, aligning with the principles of diversity-oriented synthesis and fragment library design that prioritize sp³-rich scaffolds for improved target selectivity [1]. Procurement of this compound enables the exploration of novel vectors for fragment growing or merging strategies, particularly for targets where conformational constraint is hypothesised to enhance binding.

SAR Exploration of Ether-Linked Quinazoline Bioisosteres

For research programs investigating the bioisosteric replacement of aniline NH or oxygen ethers in kinase hinge-binding motifs, 4-(thiolan-3-yloxy)quinazoline provides a direct comparator to 4-alkoxy-, 4-aryloxy-, and 4-heterocyclyloxy-quinazoline series. The thiolane sulfur atom introduces distinct electronic properties (polarizable sulfur, potential for oxidation to sulfoxide/sulfone) that can modulate target binding and pharmacokinetics in ways that cannot be replicated by oxygen-only analogs [1].

Computational Chemistry and Predictive ADMET Model Training Set Expansion

The well-defined physicochemical descriptors of 4-(thiolan-3-yloxy)quinazoline (XLogP3, TPSA, HBD/HBA counts) make it a suitable entry for expanding training datasets used in predictive ADMET and QSAR models. Its unique combination of moderate lipophilicity, sulfur-containing heterocycle, and zero HBDs fills a gap in the chemical space typically occupied by quinazoline kinase inhibitors, improving model applicability domain coverage for prospective virtual screening campaigns [1].

Quote Request

Request a Quote for 4-(Thiolan-3-yloxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.